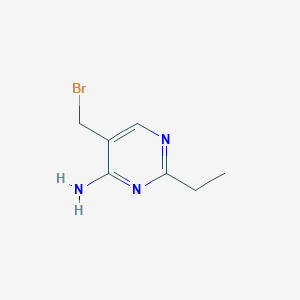

5-(Bromomethyl)-2-ethylpyrimidin-4-amine

Description

5-(Bromomethyl)-2-ethylpyrimidin-4-amine is a pyrimidine derivative characterized by a bromomethyl (-CH₂Br) group at position 5, an ethyl (-CH₂CH₃) substituent at position 2, and an amine (-NH₂) group at position 3. Pyrimidine derivatives are pivotal in medicinal chemistry due to their prevalence in nucleic acids and bioactive molecules . The bromomethyl group enhances reactivity for further functionalization (e.g., nucleophilic substitution), while the ethyl group may improve lipophilicity and steric effects compared to smaller substituents like methyl or methoxy . Potential applications include serving as an intermediate in antiviral or antibacterial drug synthesis, leveraging its reactive bromine center for cross-coupling reactions .

Properties

IUPAC Name |

5-(bromomethyl)-2-ethylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3/c1-2-6-10-4-5(3-8)7(9)11-6/h4H,2-3H2,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMMHOBPRMUFQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C(=N1)N)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of 2-Ethyl-4-Aminopyrimidine

One common approach to synthesize 5-(Bromomethyl)-2-ethylpyrimidin-4-amine is the bromination of 2-ethyl-4-aminopyrimidine at the 5-position. This is typically achieved using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions.

-

- Solvents: Acetic acid, dichloromethane, or other inert organic solvents.

- Temperature: Room temperature to slightly elevated temperatures (20–50 °C).

- Reaction time: Several hours until complete bromination is observed.

- Radical initiators (e.g., azobisisobutyronitrile) may be employed to promote bromination in some cases.

-

- Direct and straightforward.

- Good regioselectivity for the 5-position bromination.

- Scalable for industrial production with continuous flow reactors.

-

- Requires careful control to avoid overbromination.

- Purification may require recrystallization or chromatographic methods to achieve high purity.

Multi-Step Synthesis via Formylated Intermediates

Another sophisticated method involves multi-step synthesis starting from 3-methoxypropionitrile and ethyl formate to generate a formylated intermediate, followed by methylation, cyclization, and bromination steps to yield the target compound.

-

- Formylation: 3-methoxypropionitrile reacts with ethyl formate under sodium methoxide catalysis to form a formylated intermediate sodium salt.

- Methylation: The intermediate is methylated using dimethyl sulfate to produce a methylated intermediate.

- Cyclization: Condensation with ethenylamidine hydrochloride yields the pyrimidine ring intermediate.

- Bromination: The final intermediate reacts with hydrobromic acid to introduce the bromomethyl group, forming the hydrobromate salt of 5-(bromomethyl)-2-ethylpyrimidin-4-amine.

-

- Solvents vary by step and include ethers (tetrahydrofuran, dioxane), arenes (toluene, benzene), alcohols (methanol, ethanol), and acetic acid.

- Temperatures range from 0 °C to 135 °C depending on the step.

- Mild reaction conditions without the need for anhydrous or oxygen-free environments.

- No high-pressure hydrogenation or harsh conditions required.

-

- High yield and purity.

- Suitable for industrial-scale production due to mild conditions and simple equipment requirements.

- Green and efficient process with short production cycles.

| Step | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| S1 | 3-Methoxypropionitrile + Ethyl formate + NaOMe | Tetrahydrofuran | 0 | 24 hours | 85 | Formylated intermediate sodium salt A |

| S2 | Intermediate A + Dimethyl sulfate | Dichloroethane | 50 | 16-24 hours | 100 | Intermediate B |

| S3 | Intermediate B + Ethenylamidine hydrochloride | Methanol | 85 | Several hours | High | Intermediate C |

| S4 | Intermediate C + Hydrobromic acid | Water or Acetic acid | 55-135 | Several hours | High | Target compound hydrobromate salt |

| Aspect | Direct Bromination | Multi-Step Formylation Route |

|---|---|---|

| Starting Materials | 2-Ethyl-4-aminopyrimidine | 3-Methoxypropionitrile, Ethyl formate |

| Reaction Complexity | Simple | Multi-step |

| Reaction Conditions | Mild, room to moderate temperature | Mild to moderate, 0–135 °C |

| Equipment Requirements | Standard organic synthesis setup | Standard, no special equipment required |

| Yield | Moderate to high | High |

| Scalability | High, suitable for continuous flow | High, suitable for industrial scale |

| Purity of Final Product | Requires purification | High purity achievable |

| Environmental Impact | Moderate (use of bromine reagents) | Green synthesis, less hazardous |

The multi-step synthetic method described in recent patents offers a robust, scalable, and green approach to prepare 5-(bromomethyl)-2-ethylpyrimidin-4-amine hydrobromate with high yields and purity. This method avoids harsh conditions such as anhydrous or oxygen-free environments and high-pressure hydrogenation, making it industrially attractive.

Direct bromination methods remain popular for their simplicity and are often employed in laboratory-scale synthesis and industrial settings where continuous flow reactors are used to optimize reaction parameters and product quality.

Optimization of solvent choice, temperature control, and reaction time are critical for maximizing yield and minimizing by-products in both methods.

The preparation of 5-(bromomethyl)-2-ethylpyrimidin-4-amine can be achieved through:

Direct bromination of 2-ethyl-4-aminopyrimidine using bromine or N-bromosuccinimide under mild conditions.

A multi-step synthetic route involving formylation, methylation, cyclization, and bromination starting from 3-methoxypropionitrile and ethyl formate, which offers advantages in scalability, yield, and green chemistry compliance.

Both methods are well-documented and have been optimized for industrial production, with the multi-step method providing a particularly efficient and environmentally friendly pathway suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-ethylpyrimidin-4-amine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.

Oxidation: Oxo derivatives of the pyrimidine ring.

Reduction: Methyl-substituted pyrimidine derivatives.

Scientific Research Applications

5-(Bromomethyl)-2-ethylpyrimidin-4-amine has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting nucleic acid synthesis and function.

Materials Science: The compound can be used in the development of novel materials with specific electronic or photophysical properties.

Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-ethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modulation of their function. This interaction can affect various biochemical pathways, including those involved in cell proliferation and signal transduction .

Comparison with Similar Compounds

Substituent Effects

- Bromomethyl vs. Halogens (Cl, Br):

The bromomethyl group in the target compound offers higher reactivity for alkylation or nucleophilic substitution compared to halogen atoms (e.g., 5-Bromo-2-chloropyrimidin-4-amine ). This makes it advantageous for synthesizing branched derivatives. - Ethyl vs.

- Amine Position:

The amine at position 4 facilitates hydrogen bonding in crystal structures, as seen in 5-Bromo-2-chloropyrimidin-4-amine, which forms dimers via N–H···N interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.